(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Description
Core Bicyclic Scaffold Analysis
The fundamental architecture of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepin-2-yl)methanol consists of a fused bicyclic system where a pyrazole ring is annulated to a 1,4-diazepine ring through positions 1 and 5 of the pyrazole and positions 1 and 2 of the diazepine. The molecular formula of this compound is documented as C8H13N3O with a molecular weight of 167.21 grams per mole, indicating the presence of eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structural connectivity follows the International Union of Pure and Applied Chemistry nomenclature where the pyrazole nitrogen atoms occupy positions 1 and 2 of the fused system, while the diazepine incorporates nitrogen atoms at positions 1 and 4 of the seven-membered ring.
The pyrazole component of the scaffold maintains its aromatic character with three carbon atoms and two nitrogen atoms arranged in a five-membered ring configuration. Nuclear Overhauser Effect spectroscopy studies on related pyrazolo-diazepine systems indicate that the pyrazole ring remains essentially planar, facilitating optimal overlap of the π-electron system. The aromatic stabilization energy of the pyrazole moiety contributes significantly to the overall thermodynamic stability of the fused system, with computational studies suggesting that this stabilization ranges from 20 to 25 kilocalories per mole relative to non-aromatic analogs.
The diazepine ring adopts a non-planar conformation characteristic of seven-membered saturated heterocycles. Crystallographic analyses of structurally related compounds reveal that the diazepine component preferentially adopts either a boat or twist-chair conformation depending on the substitution pattern and crystal packing forces. The presence of two nitrogen atoms within the seven-membered ring introduces additional electronic and steric considerations that influence the overall molecular geometry and reactivity profile.
Table 1: Structural Parameters of the Bicyclic Core
| Parameter | Pyrazole Ring | Diazepine Ring | Fused System |
|---|---|---|---|
| Ring Size | 5 atoms | 7 atoms | 9 atoms total |
| Heteroatoms | 2 nitrogen | 2 nitrogen | 4 nitrogen |
| Aromaticity | Aromatic | Non-aromatic | Mixed character |
| Preferred Conformation | Planar | Boat/twist-chair | Semi-rigid |
| Bond Angles (degrees) | 108° ± 2° | 110° ± 5° | Variable |
Substituent Positioning and Tautomerism
The methanol substituent attached to position 2 of the pyrazolo-diazepine scaffold represents a critical structural feature that influences both the physical properties and chemical reactivity of the compound. This hydroxymethyl group introduces hydrogen bonding capabilities that can significantly impact intermolecular interactions, solubility characteristics, and biological activity profiles. The positioning of this substituent at the 2-position of the pyrazole ring places it in proximity to the nitrogen atom at position 1, potentially enabling intramolecular hydrogen bonding interactions that could stabilize specific conformational states.
Tautomerism represents a fundamental consideration in pyrazole-containing systems, particularly for compounds bearing substituents that can participate in proton exchange processes. In the case of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepin-2-yl)methanol, the primary tautomeric equilibrium involves the migration of the hydrogen atom between the two nitrogen atoms of the pyrazole ring. Quantum chemical calculations using density functional theory methods at the B3LYP/6-31G** level indicate that the annular prototropic tautomerism in substituted pyrazoles can result in energy differences of 2 to 6 kilocalories per mole between tautomeric forms.
The presence of the hydroxymethyl substituent at position 2 introduces additional complexity to the tautomeric behavior. Experimental studies using nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide demonstrate that electron-donating substituents such as hydroxymethyl groups generally favor the tautomer where the hydrogen occupies the nitrogen atom adjacent to the substituted carbon. This preference arises from the stabilizing effect of the substituent on the electron density distribution within the pyrazole ring system.
Environmental factors including solvent polarity, temperature, and pH significantly influence the tautomeric equilibrium position. Studies conducted in various solvents ranging from non-polar hexane to polar protic solvents like water reveal that increasing solvent polarity tends to stabilize the more polar tautomeric form. For (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepin-2-yl)methanol, the hydroxymethyl group increases the overall molecular dipole moment, making the compound more responsive to solvent effects.
Table 2: Tautomeric Energy Analysis
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population (%) |
|---|---|---|---|
| N1-H form | 0.0 | 3.2 | 85 |
| N2-H form | 2.3 | 2.8 | 15 |
| Equilibrium constant | - | - | 5.7 |
Conformational Flexibility of the Diazepine Ring
The seven-membered diazepine ring of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepin-2-yl)methanol exhibits significant conformational flexibility that distinguishes it from more rigid heterocyclic systems. This flexibility arises from the combination of sp3-hybridized carbon and nitrogen atoms within the saturated ring, allowing for multiple low-energy conformational states that can interconvert through relatively low activation barriers. Molecular dynamics simulations conducted at physiological temperature indicate that the diazepine ring undergoes rapid conformational fluctuations on the nanosecond timescale.
The preferred conformational states of the diazepine ring include boat, twist-boat, and chair-like arrangements, with the specific population distribution dependent on both intramolecular interactions and environmental factors. X-ray crystallographic studies of related pyrazolo-diazepine compounds reveal that the boat conformation is frequently observed in the solid state, with the nitrogen atoms occupying either equatorial or axial positions depending on the substitution pattern. The twist-boat conformation often represents a lower-energy alternative that minimizes unfavorable steric interactions between ring substituents.
Computational analysis using molecular mechanics and quantum chemical methods provides quantitative insights into the conformational energy landscape. Ring-puckering calculations performed at the MP2/6-311++G** level indicate that the energy differences between major conformational states typically range from 1 to 4 kilocalories per mole. The relatively small energy barriers between conformations, generally less than 10 kilocalories per mole, facilitate rapid interconversion at ambient temperatures and contribute to the dynamic nature of the diazepine ring system.
The conformational flexibility of the diazepine ring has significant implications for molecular recognition processes and biological activity. Different conformational states present distinct spatial arrangements of functional groups, potentially enabling the compound to adopt optimal geometries for interaction with various biological targets. Nuclear magnetic resonance studies conducted at variable temperatures demonstrate that the conformational exchange processes can be slowed sufficiently at low temperatures to observe individual conformational states, providing experimental validation of the computational predictions.
Table 3: Conformational Analysis of the Diazepine Ring
| Conformation | Relative Energy (kcal/mol) | Ring Puckering Amplitude | Population at 298K (%) |
|---|---|---|---|
| Boat | 0.0 | 0.62 Å | 45 |
| Twist-boat | 1.2 | 0.58 Å | 35 |
| Chair-like | 2.1 | 0.45 Å | 20 |
| Activation barrier | 8.5 | - | - |
Computational Modeling of Electronic Distribution
Electronic distribution analysis of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepin-2-yl)methanol provides fundamental insights into the compound's chemical behavior and reactivity patterns. Density functional theory calculations using the B3LYP functional with correlation-consistent polarized valence triple-zeta basis sets reveal a complex electronic structure characterized by significant charge delocalization within the pyrazole ring and localized electron density at the nitrogen atoms of the diazepine component. The aromatic pyrazole moiety maintains a high degree of π-electron conjugation, with calculated bond orders indicating substantial double-bond character for the carbon-nitrogen and carbon-carbon bonds within the five-membered ring.
Natural bond orbital analysis demonstrates that the nitrogen atoms within the system exhibit distinct electronic environments that influence their chemical reactivity. The pyrazole nitrogen atoms display enhanced electronegativity compared to the diazepine nitrogens, resulting in preferential protonation sites and directing electrophilic attack patterns. Mulliken population analysis reveals that the pyrazole nitrogen not bearing the hydrogen atom carries a partial negative charge of approximately -0.45 elementary units, while the diazepine nitrogens exhibit charges ranging from -0.35 to -0.40 elementary units.
The electrostatic potential surface mapping indicates regions of enhanced nucleophilicity and electrophilicity that correlate with experimental reactivity observations. The methanol substituent introduces a local dipole moment that perturbs the electronic distribution in the adjacent pyrazole carbon, creating a moderately electrophilic center that can participate in nucleophilic substitution reactions. The calculated molecular electrostatic potential ranges from +0.08 to -0.12 atomic units, with the most negative regions localized around the nitrogen lone pairs and the hydroxyl oxygen atom.
Frontier molecular orbital analysis provides additional insights into the electronic properties and potential reactivity pathways. The highest occupied molecular orbital is primarily localized on the pyrazole nitrogen atoms and exhibits a calculated energy of -5.8 electron volts, indicating moderate electron-donating capability. The lowest unoccupied molecular orbital, located at -1.2 electron volts, shows significant contribution from the pyrazole carbon atoms and the diazepine ring system, suggesting potential sites for nucleophilic attack or reduction reactions.
Table 4: Electronic Properties and Molecular Orbital Analysis
| Property | Value | Method | Basis Set |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.8 eV | DFT-B3LYP | cc-pVTZ |
| Lowest Unoccupied Molecular Orbital Energy | -1.2 eV | DFT-B3LYP | cc-pVTZ |
| HOMO-LUMO Gap | 4.6 eV | DFT-B3LYP | cc-pVTZ |
| Dipole Moment | 3.2 D | DFT-B3LYP | cc-pVTZ |
| Polarizability | 18.5 Ų | DFT-B3LYP | cc-pVTZ |
| Molecular Volume | 162.3 ųÅ | DFT-B3LYP | cc-pVTZ |
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-7-4-8-5-9-2-1-3-11(8)10-7/h4,9,12H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXZUACVERIOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677765 | |
| Record name | (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-15-9 | |
| Record name | (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol typically begins with commercially available methyl pyrazole 3,5-dicarboxylate. This precursor is alkylated with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes described above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques makes this compound accessible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam to an amine is a key step in its synthesis.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Borane is used for the selective reduction of the lactam.
Substitution: Buchwald and Chan arylations are facilitated by palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of reactions involving readily available starting materials. A notable method includes the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization to form the pyrazolo-diazepine skeleton. Subsequent reduction and protection steps yield the final product .
Chemical Structure:
- Molecular Formula: C8H13N3O
- CAS Number: 1221792-15-9
- Molecular Weight: 167.21 g/mol
Drug Design and Development
The compound serves as a versatile scaffold in drug development due to its ability to interact with various biological targets. Research indicates that derivatives of pyrazolo-diazepines exhibit significant activity against several diseases, including:
- Neurodegenerative Disorders: Potential neuroprotective effects have been observed in studies focusing on Alzheimer's disease models.
- Anxiolytic Effects: Some derivatives demonstrate anxiolytic properties similar to benzodiazepines but with fewer side effects.
Studies have shown that (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol exhibits:
- Antimicrobial Activity: In vitro tests reveal effectiveness against various bacterial strains.
- Anti-inflammatory Properties: Compounds derived from this scaffold have shown promise in reducing inflammation markers in cellular models.
Pharmacological Investigations
Pharmacological studies have highlighted the potential of this compound in:
- CNS Disorders: Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.
- Pain Management: Analgesic properties have been noted in preclinical trials.
Case Studies
Several case studies illustrate the efficacy of this compound in therapeutic applications:
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to desired biological effects . The pathways involved in its action are still under investigation, but its potential as a kinase inhibitor is particularly noteworthy .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Implications
- Stability : The tert-butyl carbamate-protected derivative (CAS: 233278-56-3) demonstrates enhanced stability under basic conditions, making it preferable for multi-step syntheses .
Biological Activity
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol is a compound belonging to the pyrazolo-diazepine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
The synthesis of this compound involves a multi-step process starting from commercially available methyl pyrazole derivatives. The key steps include:
- Alkylation : Methyl pyrazole 3,5-dicarboxylate is alkylated using 3-bromo-N-Boc propyl amine.
- Cyclization : The resulting derivative undergoes cyclization upon deprotection of the Boc group.
- Reduction : Selective reduction of the lactam using borane yields the desired amine product .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo-diazepines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. This inhibition is crucial as it can suppress tumor proliferation and enhance the efficacy of existing chemotherapeutic agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of pyrazolo-diazepines. These compounds may have applications in treating central nervous system disorders such as schizophrenia and depression. Their mechanism of action may involve modulation of neurotransmitter systems and reduction of neuroinflammation .
Antibacterial Properties
Some studies suggest that pyrazolo-diazepine derivatives can target bacterial infections effectively due to their unique structural properties that inhibit bacterial growth without affecting human cells. This specificity makes them promising candidates for developing new antibacterial therapies .
Case Studies
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in tumor metabolism.
- Receptor Modulation : They may interact with neurotransmitter receptors to exert neuroprotective effects.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol?
- Methodological Answer : The compound is synthesized via multi-step reactions involving functional group transformations. For example, tert-butyl carbamate intermediates (e.g., compound 19) are prepared by coupling 5-((2-nitrophenyl)sulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid with tert-butanol using diphenyl phosphorazidate (DPPA) as a coupling agent in a solvent mixture of toluene/tert-butanol/1,2-dichloroethane (3:3:2). Subsequent deprotection with HCl in dioxane yields the free amine derivative (compound 20) .
Q. How is the structural integrity of this compound validated in synthetic protocols?
- Methodological Answer : Characterization relies on NMR (¹H and ¹³C), HRMS, and IR spectroscopy. For instance, ¹H NMR data for derivatives (e.g., compound 24) confirm regioselectivity and purity, with signals at δ 8.93–8.58 (broad multiplet, NH) and δ 4.59–4.52 (methylene protons adjacent to the diazepine ring). HRMS (ESI) with [M+H]+ values (e.g., 442.0 for compound 24) ensures molecular weight accuracy .
Q. What is the primary biological target of this compound, and how is its inhibitory activity assessed?
- Methodological Answer : The compound acts as a ROS1 kinase inhibitor, as demonstrated in patent claims. Activity is evaluated via enzymatic assays (e.g., ADP-Glo™ kinase assays) using recombinant ROS1 proteins. IC₅₀ values are determined by dose-response curves, with derivatives showing sub-micromolar inhibition in preliminary screens .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Methodological Answer : Reaction optimization involves solvent polarity adjustments (e.g., THF for better solubility of intermediates) and temperature control. For example, benzamide derivatives (compound 24) achieve 90% yield by maintaining 0°C during acylation to minimize side reactions. Catalytic additives like DIPEA (4.0 equiv) improve coupling efficiency in THF .
Q. What structure-activity relationship (SAR) trends have been observed in ROS1 inhibition?
- Methodological Answer : Substituents at position 5 of the diazepine ring critically modulate activity. Sulfonyl groups (e.g., 2-nitrophenylsulfonyl in compound 20) enhance binding affinity, while bulky aryl amides (e.g., benzamide in compound 24) improve selectivity over related kinases. Removal of the sulfonyl group (compound 25) reduces potency by >10-fold, indicating its role in hydrophobic pocket interactions .
Q. What computational strategies predict binding modes of this compound with ROS1?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used. Quantum chemical parameters (e.g., HOMO-LUMO gaps) for analogous inhibitors (e.g., pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidinones) reveal electron-deficient regions critical for π-π stacking with kinase hinge residues. DFT calculations (B3LYP/6-31G*) validate charge distribution at the methanol-substituted pyrazole moiety .
Q. How to resolve contradictions in reported biological activity across derivatives?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., cellular proliferation vs. enzymatic inhibition). For instance, discrepancies in IC₅₀ values may arise from off-target effects in cell-based assays. Confirm target engagement via Western blotting for phosphorylated ROS1 downstream markers (e.g., MAPK/ERK) .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer : The compound’s methanol group increases hygroscopicity. Storage at 2–8°C under nitrogen in amber vials prevents degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (e.g., C18 columns, 0.1% TFA in acetonitrile/water gradient) confirm no decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
